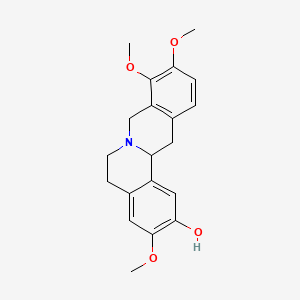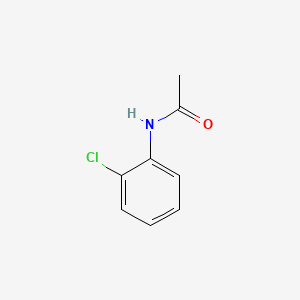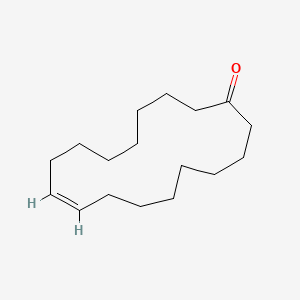![molecular formula C15H13N3O2S B1203237 6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole is a member of benzimidazoles.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Potential : Benzimidazole derivatives, including those similar to 6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole, have shown potent antibacterial properties against strains like MSSA and MRSA, and also displayed promising anticancer activity against various cancer cell lines (Pham et al., 2022).
Anti-inflammatory Activity
- Anti-inflammatory Properties : Benzimidazole derivatives have been tested for anti-inflammatory activity and found effective, indicating potential therapeutic uses in inflammatory conditions (Bhor & Sable, 2022).
Antimicrobial Agent Development
- Development of Antimicrobial Agents : A study focused on synthesizing benzimidazole-2-carbamates, demonstrating moderate to good antibacterial and antifungal activities, indicating potential as antimicrobial agents (Raghunath & Viswanathan, 2014).
Anticancer Agent Evaluation
- Evaluation as Anticancer Agents : Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents, showing significant cytotoxicity against human neoplastic cell lines (Romero-Castro et al., 2011).
Antibacterial Properties
- Selective Antibacterial Properties : Some benzimidazole derivatives show specific antibacterial properties, particularly against Helicobacter spp., and have been explored for their potential use in treating infections caused by these bacteria (Kühler et al., 2002).
Topoisomerase II Inhibitors
- Inhibition of Topoisomerase II : Benzimidazole compounds have been identified as inhibitors of eukaryotic DNA topoisomerase II, suggesting their potential use in cancer therapy (Pınar et al., 2004).
Glucosidase Inhibitors and Antioxidant Activity
- Potential as Glucosidase Inhibitors : Benzimidazole derivatives with antioxidant activity have been identified as potent glucosidase inhibitors, which could have applications in treating disorders like diabetes (Özil et al., 2018).
Tuberculostatic Agents
- Tuberculostatic Activity : Some benzimidazole derivatives have shown activity against tuberculosis, indicating potential use as tuberculostatic agents (Foks et al., 2005).
Drug-Metabolizing Enzyme Inducer
- Inducer of Drug-Metabolizing Enzymes : Certain benzimidazole compounds, like albendazole, have been found to induce rat liver microsomal drug-metabolizing enzymes (Souhaili-el Amri et al., 1988).
Antihypertensive Activity
- Antihypertensive Properties : Benzimidazole derivatives have been synthesized and tested for their antihypertensive activity, showing significant potential in this area (Sharma et al., 2010).
Propriétés
Formule moléculaire |
C15H13N3O2S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
6-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c1-10-2-7-13-14(8-10)17-15(16-13)21-9-11-3-5-12(6-4-11)18(19)20/h2-8H,9H2,1H3,(H,16,17) |
Clé InChI |
RUAWVULWPTYWLK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


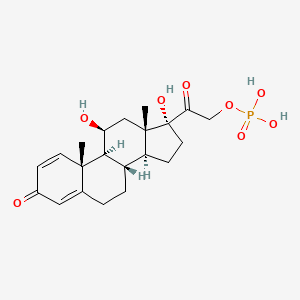
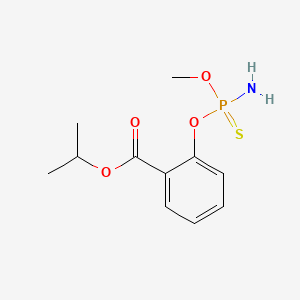

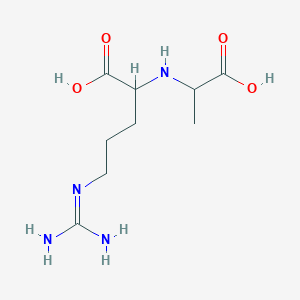
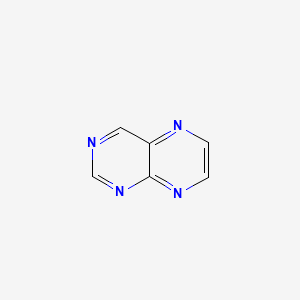
![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)


